molecular formula C12H28O7P2 B099338 Lauryl alcohol diphosphonic acid CAS No. 16610-63-2

Lauryl alcohol diphosphonic acid

Cat. No. B099338
CAS RN: 16610-63-2
M. Wt: 346.29 g/mol
InChI Key: KKVZONPEMODBBG-UHFFFAOYSA-N
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Description

Lauryl alcohol diphosphonic acid (LADPA) is a phosphonate derivative of lauryl alcohol, which has gained significant attention due to its potential applications in various fields, including medicine, agriculture, and environmental science. LADPA is a white crystalline powder that is soluble in water, and its chemical formula is C12H28O7P2.

Mechanism Of Action

The mechanism of action of Lauryl alcohol diphosphonic acid is not fully understood, but it is believed to involve the chelation of metal ions, which can disrupt cellular processes and lead to cell death. Lauryl alcohol diphosphonic acid has also been shown to inhibit the activity of enzymes involved in cell wall synthesis, which may contribute to its antibacterial and antifungal properties.

Biochemical And Physiological Effects

Lauryl alcohol diphosphonic acid has been shown to have low toxicity and is considered to be safe for use in various applications. In vitro studies have shown that Lauryl alcohol diphosphonic acid can disrupt bacterial and fungal cell membranes, leading to cell death. Lauryl alcohol diphosphonic acid has also been shown to have plant growth-promoting effects, which may be due to its ability to increase the availability of nutrients to plants.

Advantages And Limitations For Lab Experiments

One advantage of Lauryl alcohol diphosphonic acid is its low toxicity, which makes it a safe compound to work with in the laboratory. Another advantage is its potential for use in various applications, including medicine, agriculture, and environmental science. One limitation of Lauryl alcohol diphosphonic acid is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

Future research on Lauryl alcohol diphosphonic acid could focus on the development of new applications for this compound, including the development of new antibiotics and antifungal drugs, plant growth regulators, and water treatment agents. Further studies could also be conducted to better understand the mechanism of action of Lauryl alcohol diphosphonic acid, as well as its potential toxicity and environmental impact.

Synthesis Methods

Lauryl alcohol diphosphonic acid can be synthesized by the reaction of lauryl alcohol with phosphorus oxychloride and water. The reaction takes place in the presence of a catalyst, such as triethylamine, and the product is then purified by crystallization.

Scientific Research Applications

Lauryl alcohol diphosphonic acid has been extensively studied for its potential applications in various fields of science. In medicine, Lauryl alcohol diphosphonic acid has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Lauryl alcohol diphosphonic acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, Lauryl alcohol diphosphonic acid has been shown to have plant growth-promoting effects, making it a potential candidate for the development of new plant growth regulators. Lauryl alcohol diphosphonic acid has also been studied for its potential use in the control of plant diseases, as it has been shown to have antifungal properties.
In environmental science, Lauryl alcohol diphosphonic acid has been studied for its potential use in water treatment, as it has been shown to have strong chelating properties, which can be used to remove heavy metals from water.

properties

CAS RN

16610-63-2

Product Name

Lauryl alcohol diphosphonic acid

Molecular Formula

C12H28O7P2

Molecular Weight

346.29 g/mol

IUPAC Name

(1-hydroxy-1-phosphonododecyl)phosphonic acid

InChI

InChI=1S/C12H28O7P2/c1-2-3-4-5-6-7-8-9-10-11-12(13,20(14,15)16)21(17,18)19/h13H,2-11H2,1H3,(H2,14,15,16)(H2,17,18,19)

InChI Key

KKVZONPEMODBBG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O

Other CAS RN

16610-63-2

Pictograms

Corrosive; Environmental Hazard

synonyms

LAURYL ALCOHOL DIPHOSPHONIC ACID

Origin of Product

United States

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